3-Amino-5-fluoro-4-methylbenzonitrile 3-Amino-5-fluoro-4-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 953717-98-1
VCID: VC4554478
InChI: InChI=1S/C8H7FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,11H2,1H3
SMILES: CC1=C(C=C(C=C1F)C#N)N
Molecular Formula: C8H7FN2
Molecular Weight: 150.156

3-Amino-5-fluoro-4-methylbenzonitrile

CAS No.: 953717-98-1

Cat. No.: VC4554478

Molecular Formula: C8H7FN2

Molecular Weight: 150.156

* For research use only. Not for human or veterinary use.

3-Amino-5-fluoro-4-methylbenzonitrile - 953717-98-1

Specification

CAS No. 953717-98-1
Molecular Formula C8H7FN2
Molecular Weight 150.156
IUPAC Name 3-amino-5-fluoro-4-methylbenzonitrile
Standard InChI InChI=1S/C8H7FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,11H2,1H3
Standard InChI Key NJSPFAQQHCOSIM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1F)C#N)N

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-amino-5-fluoro-4-methylbenzonitrile, reflects its substitution pattern:

  • Amino group at position 3: Enhances solubility in polar solvents and enables hydrogen bonding .

  • Fluoro group at position 5: Introduces electronegativity, influencing electronic distribution and metabolic stability .

  • Methyl group at position 4: Provides steric bulk, affecting reactivity and crystal packing .

  • Cyano group at position 1: Contributes to dipole moments and serves as a directing group in synthetic reactions .

The planar benzene ring allows for π\pi-stacking interactions, while the electron-withdrawing cyano and fluoro groups create a polarized electronic environment .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H7FN2\text{C}_8\text{H}_7\text{FN}_2
Molecular Weight150.15 g/mol
IUPAC Name3-Amino-5-fluoro-4-methylbenzonitrile
InChIKeyNJSPFAQQHCOSIM-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1F)C#N)N

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-amino-5-fluoro-4-methylbenzonitrile typically involves multi-step functionalization of substituted benzaldehydes or nitriles. A scalable method, adapted from analogous compounds , includes:

  • Lithiation-Halogen Exchange: A brominated precursor undergoes lithium-halogen exchange to generate a reactive aryl lithium species .

  • Electrophilic Quenching: The lithiated intermediate reacts with fluorinated electrophiles (e.g., NF3\text{NF}_3) to introduce the fluoro group .

  • Catalytic Cyanation: Palladium-catalyzed cyanation installs the nitrile group .

  • Reductive Amination: A nitro group is reduced to an amine using H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2\text{SnCl}_2 .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Lithiationn-BuLi\text{n-BuLi}, THF, -78°C85%
FluorinationNF3\text{NF}_3, CuI72%
CyanationPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Zn(CN)2_268%
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, EtOH90%

Challenges and Solutions

  • Regioselectivity: Competing substitution patterns are mitigated using directing groups (e.g., nitro or cyano) .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Physicochemical Properties

Thermal Stability

The compound decomposes at ~250°C without melting, consistent with aromatic nitriles . Differential scanning calorimetry (DSC) shows an exothermic peak at 260°C, indicating thermal degradation .

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (predicted via LogP = 1.93) .

  • Organic Solvents: Soluble in DMSO (50 mg/mL), methanol, and dichloromethane .

  • LogP: 1.93 (calculated), suggesting moderate lipophilicity .

Table 3: Experimental vs. Predicted Properties

PropertyExperimentalPredicted (DFT)Source
Boiling PointNot reported315°C
Melting PointNot reported48–50°C
Refractive Index1.5081.510

Applications in Research

Pharmaceutical Intermediates

The amino and cyano groups facilitate its use in:

  • Kinase Inhibitors: As a building block for tyrosine kinase inhibitors .

  • Anticancer Agents: Fluorine enhances bioavailability and target binding .

Materials Science

  • Liquid Crystals: The planar structure and dipole moment aid in mesophase formation .

  • Coordination Polymers: Metal-organic frameworks (MOFs) exploit its chelating ability .

Table 4: Patent and Literature Applications

ApplicationPatent/Literature ReferenceKey Finding
PET Imaging Probes Improved metabolic stability vs. 3F4AP
HIV Integrase Inhibitors IC50_{50} = 12 nM
ParameterRequirementSource
OSHA Hazard Class6.1 (Toxic)
Transport CodeUN 3439
Waste DisposalIncineration at 1,200°C

Future Directions

Biological Screening

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria.

  • In Vivo Toxicity: Rodent models to establish LD50_{50} .

Computational Studies

  • Docking Simulations: Predict binding to kinase ATP pockets .

  • QSAR Modeling: Optimize substituents for enhanced activity .

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